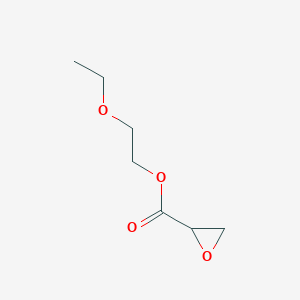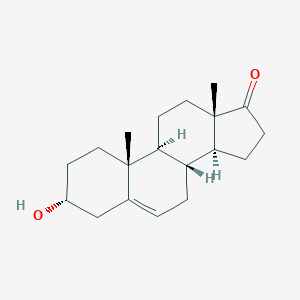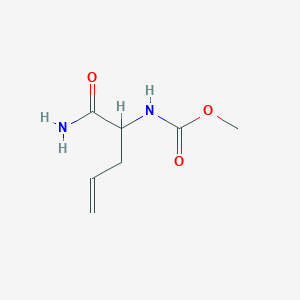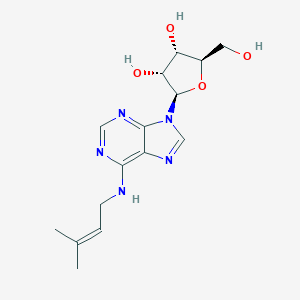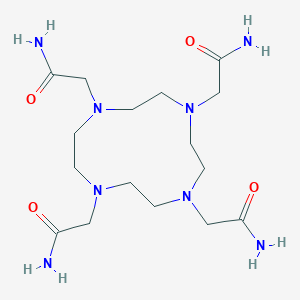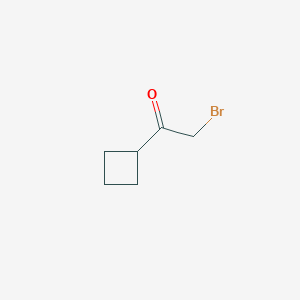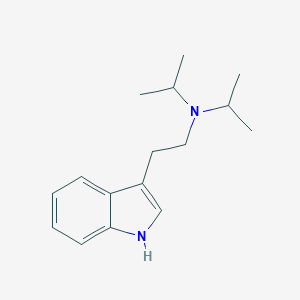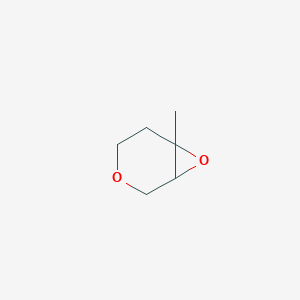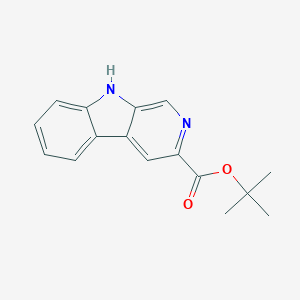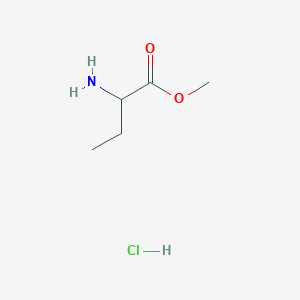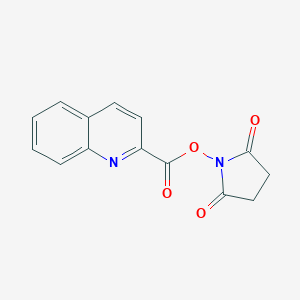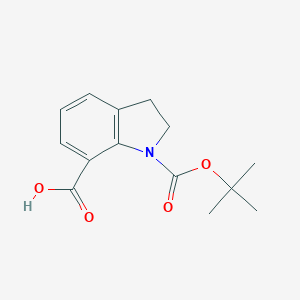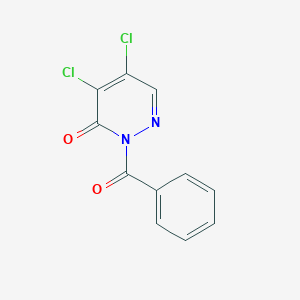
2-Benzoyl-4,5-dichloropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-4,5-dichloropyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the pyridazinone class of compounds and is commonly used in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-4,5-dichloropyridazin-3-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in the development of various diseases. It has also been suggested that this compound may have antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
2-Benzoyl-4,5-dichloropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Benzoyl-4,5-dichloropyridazin-3-one in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Benzoyl-4,5-dichloropyridazin-3-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, the synthesis of new derivatives of 2-Benzoyl-4,5-dichloropyridazin-3-one could lead to the discovery of compounds with even greater biological activity.
Synthesemethoden
The synthesis of 2-Benzoyl-4,5-dichloropyridazin-3-one involves the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and benzoyl hydrazine. This reaction is carried out in the presence of a base such as potassium carbonate or sodium carbonate. The reaction yields 2-Benzoyl-4,5-dichloropyridazin-3-one as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-4,5-dichloropyridazin-3-one has been extensively studied for its potential applications in various fields of research. It has been used as a precursor in the synthesis of other organic compounds such as pyridazinone derivatives, which have been found to exhibit potent biological activities. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
155164-66-2 |
|---|---|
Produktname |
2-Benzoyl-4,5-dichloropyridazin-3-one |
Molekularformel |
C11H6Cl2N2O2 |
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
2-benzoyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-8-6-14-15(11(17)9(8)13)10(16)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
LEZZYGSJVQZXAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Andere CAS-Nummern |
155164-66-2 |
Synonyme |
2-benzoyl-4,5-dichloro-pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



